![molecular formula C24H27N3O5 B13618870 tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group linked to a phenoxyethyl chain, which is further connected to a dihydroisoquinoline amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate typically involves multiple steps:
Formation of the dihydroisoquinoline amide: This step involves the reaction of 2-methyl-1-oxo-1,2-dihydroisoquinoline with an appropriate amine under controlled conditions.
Attachment of the phenoxyethyl chain: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the intermediate product with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced forms of the compound, particularly at the carbonyl group.
Substitution: Substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can act as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine
Drug Development:
Biological Probes: It can be used in the development of biological probes for studying enzyme activities and protein interactions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various industrial chemical reactions.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate exerts its effects involves interactions with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The phenoxyethyl chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-ethanolamine: Another compound featuring a tert-butyl carbamate group, used as a protecting group in organic synthesis.
N-Boc-ethylenediamine: Similar in structure, used in the synthesis of various organic compounds.
Uniqueness
tert-butyl N-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H27N3O5/c1-24(2,3)32-23(30)25-12-13-31-17-9-7-8-16(14-17)26-21(28)20-15-27(4)22(29)19-11-6-5-10-18(19)20/h5-11,14-15H,12-13H2,1-4H3,(H,25,30)(H,26,28) |
InChI Key |
VEJSEZVJVOMSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


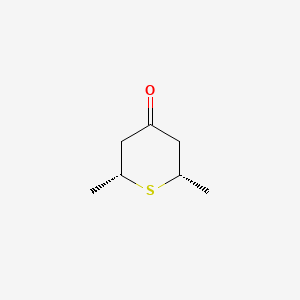
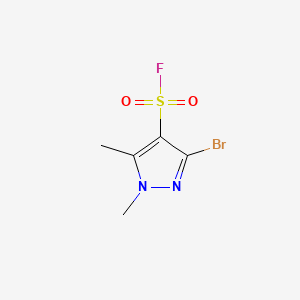
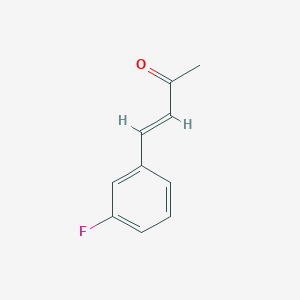

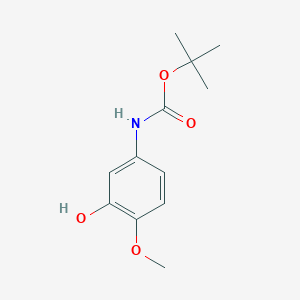
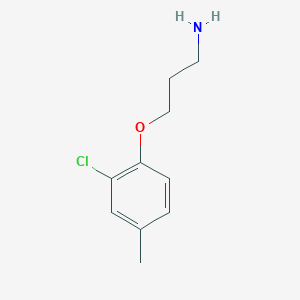
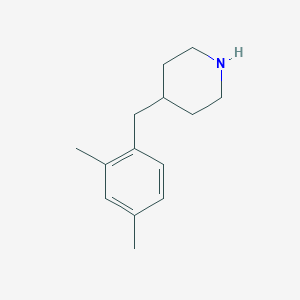
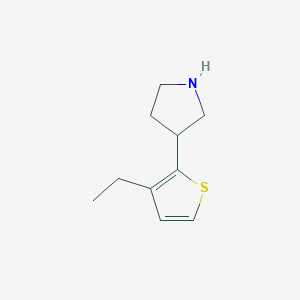
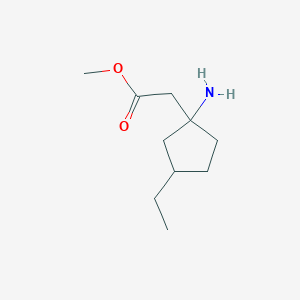
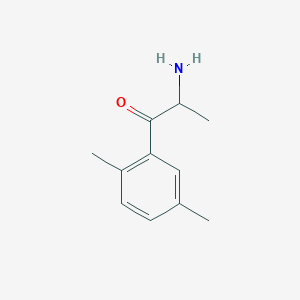
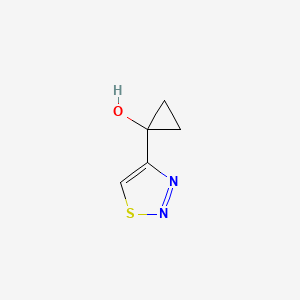
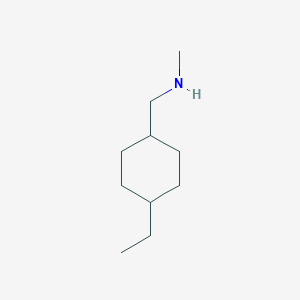
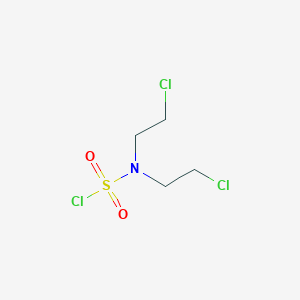
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
